Product packaging for 5-Iodo-2-methyl-3-nitropyridine(Cat. No.:CAS No. 905439-49-8)

5-Iodo-2-methyl-3-nitropyridine

Cat. No.: B1397879
CAS No.: 905439-49-8
M. Wt: 264.02 g/mol
InChI Key: QLXUGOYUTFGIFY-UHFFFAOYSA-N
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Description

5-Iodo-2-methyl-3-nitropyridine is a useful research compound. Its molecular formula is C6H5IN2O2 and its molecular weight is 264.02 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5IN2O2 B1397879 5-Iodo-2-methyl-3-nitropyridine CAS No. 905439-49-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXUGOYUTFGIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732028
Record name 5-Iodo-2-methyl-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905439-49-8
Record name 5-Iodo-2-methyl-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905439-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2-methyl-3-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for 5 Iodo 2 Methyl 3 Nitropyridine and Its Derivatives

Direct Synthetic Strategies

Direct synthetic strategies offer a streamlined approach to obtaining 5-iodo-2-methyl-3-nitropyridine by functionalizing a pre-existing substituted pyridine (B92270) ring.

Nitration of Iodinated Pyridine Precursors

This approach involves the introduction of a nitro group onto a pyridine ring that already contains iodo and methyl substituents.

Utilization of 2-Methyl-5-iodopyridine as Starting Material

A common and effective method for synthesizing this compound is through the nitration of 2-methyl-5-iodopyridine. This starting material provides a foundational structure where the subsequent nitration can be directed to the desired position.

Reagents and Conditions for Nitration (e.g., Concentrated Nitric Acid and Sulfuric Acid)

The nitration of 2-methyl-5-iodopyridine is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). This classic nitrating mixture, often referred to as "mixed acid," generates the nitronium ion (NO₂⁺), which is the electrophile in this aromatic substitution reaction. The reaction is generally conducted under controlled temperature conditions, often cooled to between 0 and 5°C, to manage the exothermic nature of the reaction and to prevent over-nitration or side reactions.

Reaction Details for the Nitration of 2-Methyl-5-iodopyridine:

Starting MaterialReagentsConditionsProduct
2-Methyl-5-iodopyridineConcentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)0-5 °CThis compound

Iodination of Nitropyridine Precursors

An alternative direct strategy involves the iodination of a nitropyridine derivative. This method starts with a pyridine ring that already possesses the nitro and methyl groups, followed by the introduction of the iodine atom.

General Halogenation Approaches

The introduction of a halogen, such as iodine, onto a pyridine ring can be achieved through electrophilic halogenation. For deactivated aromatic systems like nitropyridines, activating the halogenating agent is often necessary. Various methods have been developed for the iodination of aromatic and heteroaromatic compounds. acs.org

Use of Specific Iodinating Agents (e.g., Sodium Iodide/Chlorotrimethylsilane (B32843), N-Iodosuccinimide)

Several specific reagents are employed for the iodination of nitropyridine precursors.

Sodium Iodide/Chlorotrimethylsilane: A combination of sodium iodide and chlorotrimethylsilane in a suitable solvent like acetonitrile (B52724) can serve as an in situ source of iodotrimethylsilane. This reagent is effective for various transformations, including the conversion of alcohols to iodides, and can be applied to the iodination of certain aromatic systems. mdma.ch

N-Iodosuccinimide (NIS): N-Iodosuccinimide is a widely used and versatile iodinating agent for a variety of organic substrates, including aromatic and heterocyclic compounds. organic-chemistry.org It is often used in conjunction with a catalyst or an activating agent to enhance its electrophilicity, particularly for less reactive substrates. acs.orgorganic-chemistry.org For instance, trifluoroacetic acid can be used as a catalyst to promote the iodination of substituted aromatic compounds with NIS under mild conditions. organic-chemistry.org Iron(III) chloride has also been reported as an effective catalyst for the highly regioselective iodination of arenes using NIS. acs.org The mechanism is believed to involve the coordination of the catalyst to the carbonyl oxygen of the succinimide, which activates the iodine for electrophilic attack on the aromatic ring. acs.org

Common Iodinating Agents and Their Applications:

Iodinating AgentActivating Agent/CatalystSubstrate TypeReference
Sodium Iodide/Chlorotrimethylsilane-Alcohols, Ethers mdma.ch
N-Iodosuccinimide (NIS)Trifluoroacetic AcidMethoxy- or methyl-substituted aromatics organic-chemistry.org
N-Iodosuccinimide (NIS)Iron(III) ChlorideArenes acs.org
Oxidative Iodination Protocols

Oxidative iodination methods are commonly employed for the synthesis of iodo-substituted aromatic compounds. These protocols utilize an oxidizing agent to generate a more electrophilic iodine species, facilitating the substitution reaction.

Iodine with Sodium Nitrite (B80452): The combination of molecular iodine and sodium nitrite presents an effective and environmentally conscious method for the iodination of certain aromatic systems. heteroletters.org While specific application to 2-methyl-3-nitropyridine (B124571) is not extensively detailed in the provided results, the general principle involves the in situ generation of a reactive iodinating agent. heteroletters.org Sodium nitrite is an inexpensive and non-toxic reagent, making this an attractive approach from both an economic and environmental standpoint. heteroletters.org The reaction is often sensitive to the choice of solvent, with acetonitrile being a preferred medium. heteroletters.org

Iodine with Silver Sulfate (B86663): A potent iodinating reagent can be generated from the combination of iodine monochloride and silver sulfate in sulfuric acid. This system has been successfully used for the iodination of nitropyrazoles under mild conditions, suggesting its potential applicability to nitropyridines. researchgate.net The use of silver sulfate facilitates the generation of a highly electrophilic iodine species. researchgate.netsciforum.net This method has proven effective for the iodination of deactivated aromatic systems. sciforum.net

Indirect Synthetic Routes Via Functional Group Interconversions

Strategies Involving Methyl Group Modification

The methyl group at the C2 position of the pyridine (B92270) ring can serve as a handle for further functionalization. While direct modification of the methyl group to introduce an iodo group at C5 is not a primary route, transformations of the methyl group can be part of a broader synthetic strategy. For instance, the methyl group's acidity is increased by the presence of electron-withdrawing groups like the nitro group, enabling condensation reactions. mdpi.com The oxidation of the methyl group to a carboxylic acid has been demonstrated in related nitropyridine systems, which can then be used in subsequent synthetic steps. nih.gov

Approaches via Nitro Group Transformations

The nitro group is a versatile functional group that can be transformed into various other functionalities. While direct conversion of the nitro group to an iodo group is not a standard transformation, its presence is crucial for activating the pyridine ring towards certain reactions. The nitro group can be reduced to an amino group, which can then be subjected to diazotization followed by a Sandmeyer-type reaction to introduce an iodine atom. This sequence is a classic method for the introduction of halogens onto aromatic rings. For example, 2,6-diiodo-4-nitroaniline (B146649) can be diazotized and then treated with potassium iodide to yield 1,2,3-triiodo-5-nitrobenzene. orgsyn.org

Halogen Exchange Reactions

Halogen exchange, or the Finkelstein reaction, is a valuable method for synthesizing iodoarenes from the corresponding bromo- or chloro-substituted precursors. This equilibrium-driven reaction typically involves treating the halogenated pyridine with an iodide salt, such as sodium iodide, often in a solvent like acetone (B3395972) or propionitrile. For example, 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) can be converted to 3-bromo-2-iodo-4-methyl-5-nitropyridine (B1438974) by heating with sodium iodide and trimethylsilyl (B98337) chloride in propionitrile. rsc.org

Derivatization from Related Halogenated Nitropyridines

The target compound, 5-iodo-2-methyl-3-nitropyridine, can be envisioned as being synthesized from other halogenated nitropyridines. A common precursor is 2-chloro-3-nitropyridine (B167233) and its derivatives. mdpi.comnih.gov For instance, 2-chloro-3-nitropyridines can be converted to 2-methyl-3-nitropyridines through a reaction with a malonic ester followed by hydrolysis and decarboxylation. mdpi.comresearchgate.net Subsequent iodination of the resulting 2-methyl-3-nitropyridine (B124571) would yield the desired product. Another related starting material is 2-chloro-5-iodo-3-nitropyridine, which is a commercially available compound. georganics.sk

Advanced Synthetic Techniques

Multi-Step Synthetic Pathways for Substituted Pyridines

Multi-step synthesis provides a reliable and controllable route to highly substituted pyridines like this compound. These pathways can be broadly categorized into two approaches: building the pyridine (B92270) ring from acyclic precursors or functionalizing a pre-existing pyridine ring.

A common and effective strategy for synthesizing the core structure of the target molecule is through the functionalization of a commercially available starting material. A plausible and documented pathway begins with a 2-chloro-3-nitropyridine derivative. mdpi.comresearchgate.net This starting material undergoes a nucleophilic substitution reaction with a malonic ester anion, which is then subjected to hydrolysis and decarboxylation to yield the key intermediate, 2-methyl-3-nitropyridine. mdpi.comnih.gov

The synthetic sequence can be summarized as follows:

Formation of the Methyl Group : 2-Chloro-3-nitropyridine is reacted with a malonic ester anion (e.g., from diethyl malonate and a base like potassium carbonate or sodium hydride). mdpi.comnih.gov

Hydrolysis and Decarboxylation : The resulting substituted malonic ester is treated with aqueous sulfuric acid to hydrolyze the ester and induce decarboxylation, affording 2-methyl-3-nitropyridine. mdpi.comnih.gov

Iodination : The final step is the electrophilic iodination of the 2-methyl-3-nitropyridine intermediate. This can be achieved using an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in a suitable polar aprotic solvent like dimethylformamide (DMF). The existing methyl and nitro groups direct the incoming electrophile to the C-5 position.

Alternative multi-step approaches involve building the pyridine ring itself through condensation reactions, such as the Hantzsch pyridine synthesis or other multi-component reactions (MCRs), which assemble the ring from simpler acyclic components. nih.govmdpi.com For nitropyridines specifically, three-component ring transformations involving dinitropyridone, a ketone, and ammonia (B1221849) can yield various nitropyridine structures. nih.gov

Solid-Phase Synthesis Approaches for Pyridine Scaffolds

Solid-phase synthesis offers a powerful methodology for the high-throughput generation of pyridine-based chemical libraries. wikipedia.org This technique involves covalently attaching a pyridine scaffold to an insoluble solid support, such as polystyrene beads, and then carrying out synthetic modifications in a stepwise manner. wikipedia.orggoogle.com A key advantage is the ability to use excess reagents to drive reactions to completion, with purification simplified to washing the resin to remove soluble by-products and excess reagents. wikipedia.org

A relevant example is the immobilization of 2-chloro-5-bromopyridine on a polystyrene support via a traceless silicon linker. nih.gov This anchored scaffold can then undergo a variety of chemical transformations, such as metal-halogen exchanges and organometallic couplings, to introduce diversity. nih.gov For the synthesis of derivatives related to this compound, a similar approach could be envisioned:

Immobilization : A suitable nitropyridine precursor is anchored to a solid-phase resin. For instance, a nitropyridine with a reactive handle (e.g., a hydroxyl or carboxyl group) could be attached to the support.

Sequential Reactions : The immobilized pyridine undergoes a series of reactions. For example, a nitro group could be introduced, followed by the installation of the methyl group and subsequent iodination.

Cleavage : Once the synthesis is complete, the final product, such as a this compound derivative, is cleaved from the solid support. wikipedia.org

This method is particularly advantageous for creating a library of analogs for applications like drug discovery, as demonstrated in the solid-phase synthesis of phosphodiesterase 4 (PDE4) inhibitors from a 2,4-dichloro-3-nitropyridine (B57353) precursor. nih.gov

Catalytic Methodologies in Pyridine Synthesis

Catalysis offers efficient and selective routes for the synthesis and functionalization of pyridine rings, often under milder conditions than stoichiometric methods.

Molecular iodine (I₂) serves as a versatile and environmentally benign catalyst in organic synthesis. It can function as a Lewis acid or as a source of in situ HI to promote various transformations. acs.org In the context of pyridine synthesis, molecular iodine has been used as a tandem catalyst to trigger the decarboxylation-deamination of amino acids and promote the subsequent formation of multisubstituted pyridine products. nih.gov

More directly relevant to the synthesis of the target compound, iodine is a key reagent for the electrophilic iodination of aromatic rings. While strong oxidizing agents are often needed to generate a potent electrophilic iodine species (I⁺) from I₂, various catalytic systems have been developed to facilitate this reaction under milder conditions. nih.gov For the final iodination step of 2-methyl-3-nitropyridine, a system employing molecular iodine with a silver salt like AgNO₃ could be used. nih.gov This combination generates a reactive iodinating agent capable of functionalizing the electron-deficient pyridine ring at the C-5 position. The reaction mechanism involves the activation of iodine by the metal salt to enhance its electrophilicity. nih.gov

Transition metals, particularly palladium and copper, are extensively used to catalyze the formation and functionalization of pyridine rings. These methods include cross-coupling reactions, C-H activation, and cyclization processes.

Copper catalysis is particularly relevant for pyridine synthesis and functionalization. nih.gov For instance, copper(I) iodide (CuI) has been shown to catalyze [3+3] annulation reactions to form complex heterocyclic scaffolds containing sulfur. nih.gov Copper catalysts are also effective in constructing the pyridine ring itself through the condensation of oxime acetates and α,β-unsaturated ketimines. nih.gov

For the specific introduction of iodine, copper-catalyzed iododeboronation represents a powerful technique. acs.org This process would involve the synthesis of a boronic acid or boronate ester derivative of 2-methyl-3-nitropyridine. The subsequent reaction with an iodine source (e.g., NaI) in the presence of a copper catalyst, such as copper acetate (B1210297) with a ligand like 1,10-phenanthroline, would yield this compound. acs.org The ligand plays a crucial role in facilitating the key steps of transmetalation and oxidative turnover in the catalytic cycle. acs.org

Optimization of Reaction Conditions and Yield Considerations

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of reaction conditions for each step. Key parameters that require consideration include solvent, temperature, reaction time, and the stoichiometry of reagents and catalysts.

For the initial formation of the 2-methyl-3-nitropyridine intermediate, optimizations have been made to replace harsh bases like sodium hydride (NaH) with milder ones such as potassium carbonate, improving the safety and handling of the reaction. mdpi.com In halogenation reactions, such as the final iodination step, the choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile (B52724) often provide the best balance of solubility and reactivity.

Temperature control is also essential. Nitration reactions are typically performed at low temperatures (0–5 °C) to prevent over-nitration and side reactions. Conversely, some steps, like the conversion of a hydroxyl group to a halogen using POCl₃ or P(O)Br₃, may require elevated temperatures (e.g., 75-140 °C) to proceed at a reasonable rate. chemicalbook.comrsc.org

The table below illustrates the optimization of conditions for a molecular iodine-mediated pyridine synthesis, showcasing how systematic variation of parameters can significantly impact product yield. nih.gov

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1I₂ (0.1)Pyridine1201242
2I₂ (0.2)Pyridine1201253
3I₂ (0.2)Pyridine1202465
4I₂ (0.5)Pyridine1001245
5I₂ (0.5)Dioxane1201221
6I₂ (0.5) Pyridine 120 12 78
7I₂ (1.0)Pyridine1201275

This interactive table is based on data for a related pyridine synthesis and demonstrates the principles of optimizing catalyst loading, solvent, and reaction time to maximize yield. nih.gov

Nucleophilic Substitution Reactions

The pyridine ring in this compound is activated for nucleophilic substitution reactions. The electron-withdrawing nitro group at the 3-position, along with the inherent electron deficiency of the pyridine ring, facilitates the attack of nucleophiles.

Substitution at the Iodine Center

The iodine atom at the 5-position of this compound serves as a potential site for nucleophilic substitution. Halogens on nitro-substituted aromatic rings are generally good leaving groups in nucleophilic aromatic substitution (SNAr) reactions. While specific studies on the substitution of iodine in this particular compound are not extensively detailed in the provided results, the general principles of SNAr on halonitroarenes suggest that a variety of nucleophiles could displace the iodide. nih.govorganic-chemistry.org The reactivity would be influenced by the nature of the nucleophile, solvent, and reaction conditions. The iodine atom can also participate in halogen bonding, which can influence its interaction with molecular targets.

Substitution at the Nitro Group (e.g., by Thiolate Anions)

Interestingly, the nitro group in nitropyridines can also act as a leaving group, a phenomenon that is less common than halogen substitution but well-documented. nih.gov Studies on related 2-methyl-3-nitropyridines have shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles, such as thiolate anions. nih.gov For instance, the reaction of 2-methyl-3,5-dinitropyridine (B14619359) with benzylthiol (BnSH) in the presence of a base like potassium carbonate in DMF leads to the substitution of the 3-nitro group. nih.gov This suggests that this compound could potentially undergo a similar reaction with thiolates, where the nitro group is displaced in preference to the iodine atom under certain conditions. This type of substitution is particularly noted for anionic S-, N-, and O-nucleophiles. nih.gov

The table below summarizes the outcomes of reactions between various 2-methyl-3-nitropyridines and thiols, highlighting the propensity for nitro group substitution.

Table 1: Reaction of 2-Methyl-3-nitropyridines with Thiols nih.gov

Starting Material Thiol Product(s)
2-methyl-3,5-dinitropyridine Benzylthiol (BnSH) 3-(Benzylsulfanyl)-2-methyl-5-nitropyridine and a trace amount of the 5-substituted isomer
5-Bromo-2-methyl-3-nitropyridine Benzylthiol (BnSH) 3-(Benzylsulfanyl)-5-bromo-2-methylpyridine

Regioselectivity and Chemoselectivity in Nucleophilic Substitutions

In nucleophilic substitutions on this compound, the regioselectivity and chemoselectivity are critical aspects. The molecule presents multiple potential reaction sites: the carbon bearing the iodine, the carbon bearing the nitro group, and potentially other positions on the pyridine ring.

Research on analogous compounds, such as 2-methyl-3,5-dinitropyridine, has shown that sulfur nucleophiles preferentially attack the 3-position, leading to the displacement of the nitro group. nih.gov This indicates a high degree of regioselectivity. The chemoselectivity is demonstrated by the preferential substitution of the nitro group over other potential leaving groups, such as a halogen at the 5-position. nih.gov However, in other contexts, such as Vicarious Nucleophilic Substitution (VNS), substitution typically occurs at positions activated by the nitro group, which are ortho or para to it. organic-chemistry.orgscispace.com For 3-nitropyridines, VNS reactions have been shown to occur at the position para to the nitro group. scispace.com

Mechanistic Pathways of Nucleophilic Aromatic Substitution (SNAr)

The primary mechanism for nucleophilic substitution on electron-deficient aromatic rings like this compound is the SNAr pathway. This mechanism typically involves a two-step process: the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate called a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. nih.govacs.org

While this compound has leaving groups (iodine and nitro), it's important to understand related substitution mechanisms on nitropyridines. Oxidative Nucleophilic Aromatic Substitution of Hydrogen (ONSH) is a process where a C-H bond is substituted. researchgate.net This occurs when a nucleophile attacks a hydrogen-bearing carbon atom on a nitro-activated ring. researchgate.netthieme-connect.com The resulting intermediate is then oxidized to the substituted product. researchgate.netpageplace.de For 3-nitropyridines, amination via ONSH has been observed to occur ortho to the nitro group. thieme-connect.com This pathway is significant as it allows for direct C-H functionalization. nih.gov

Vicarious Nucleophilic Substitution (VNS) is another important reaction for the functionalization of nitroaromatic compounds. nih.govorganic-chemistry.org This reaction involves the nucleophilic substitution of a hydrogen atom by a nucleophile that carries its own leaving group. organic-chemistry.orgacs.org The mechanism proceeds through the formation of a Meisenheimer-type adduct, followed by a base-induced elimination of the leaving group from the nucleophile. nih.govacs.org VNS reactions have been successfully applied to various nitropyridines, allowing for the introduction of alkyl and amino groups. scispace.comacs.orgrsc.org For 3-nitropyridines, VNS reactions often lead to substitution at the position para to the nitro group. scispace.com

Single-Electron Transfer Mechanisms

Single-electron transfer (SET) is a fundamental process in the reactivity of nitroaromatic compounds. In this mechanism, the nitroarene can accept an electron to form a radical anion. thieme-connect.de This process is often mediated by flavoenzymes, which can facilitate the transfer of a single electron from a donor like dihydronicotinamide. nih.gov The resulting nitro anion-radical is a key intermediate that can undergo further reactions. nih.gov

The stability of the flavin semiquinone state in enzymes like P-450 and FNR is crucial for single-electron reduction. nih.gov This process follows an "outer-sphere" electron transfer mechanism, where the electron transfer distances are consistent with the partial exposure of the enzyme's redox centers to the solvent. nih.gov The reduction of the nitro group can also proceed through a two-electron transfer, catalyzed by enzymes such as NAD(P)H:quinone oxidoreductase (NQO1), which reduces nitroaromatics at the expense of NADH or NADPH. nih.gov

Reactions Involving the Methyl Substituent

The methyl group at the 2-position of the pyridine ring exhibits notable reactivity due to its acidity, which is enhanced by the presence of the electron-withdrawing nitro group.

The activated methyl group of 2-methyl-3-nitropyridine derivatives can participate in condensation reactions with various aromatic aldehydes. mdpi.comresearchgate.net This reaction, typically catalyzed by a base such as piperidine (B6355638) and heated in a solvent like toluene, leads to the formation of 2-styrylpyridines. mdpi.comresearchgate.net The presence of an additional electron-withdrawing group, such as a second nitro group at the 5-position, further increases the acidity of the methyl group and facilitates this transformation under milder conditions compared to 2-methylpyridines lacking such activation. mdpi.comresearchgate.net

While specific examples for the direct oxidation of the methyl group in this compound to a carboxylic acid are not detailed in the provided search results, the general reactivity of activated methyl groups on pyridine rings suggests this is a feasible transformation. Standard oxidizing agents used for similar substrates could potentially achieve this conversion, providing a route to the corresponding carboxylic acid derivative.

Transformations of the Nitro Group

The nitro group is a key functional handle on the pyridine ring, readily undergoing reduction to an amino group.

The reduction of the nitro group to an amine is a common and synthetically useful transformation. wikipedia.orgsci-hub.st This can be achieved through various methods, including catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon. wikipedia.org Other reagents such as iron in acidic media, sodium hydrosulfite, and tin(II) chloride are also effective for this conversion. wikipedia.org The reduction proceeds in a stepwise manner, typically involving nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. google.com For instance, the reduction of 2-methyl-5-nitropyridine (B155877) to 2-methyl-5-aminopyridine can be accomplished using a biocatalyst and a disproportionation agent. google.com

Dearomatization Reactions of the Pyridine Ring

The electron-deficient nature of the nitropyridine ring makes it susceptible to nucleophilic attack, which can lead to dearomatization. In reactions with certain carbon nucleophiles, 3-R-5-nitropyridines have been shown to undergo dearomatization through 1,2- and 1,4-addition, forming stable dihydro derivatives. researchgate.net This reactivity highlights an alternative pathway to the more common nucleophilic aromatic substitution.

1,2- and 1,4-Nucleophilic Additions

The introduction of a nitro group into the pyridine ring facilitates its functionalization in various ways. In the case of 3-nitropyridines, while anionic sulfur, nitrogen, and oxygen nucleophiles tend to result in the substitution of the nitro group, carbon nucleophiles often lead to the dearomatization of the pyridine ring through the formation of 1,2- or 1,4-addition products. nih.gov This reactivity pattern highlights the dual role of the nitro group in activating the pyridine ring towards both substitution and addition reactions, depending on the nature of the attacking nucleophile.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

This compound and its derivatives are known to participate in cycloaddition reactions. For instance, 2-substituted 5-R-3-nitropyridines undergo 1,3-dipolar cycloaddition reactions with N-methyl azomethine ylide. nih.gov This reaction proceeds via the addition of the dipole to the C=C-NO₂ fragment, followed by the elimination of a molecule of nitrous acid (HNO₂) and subsequent rearomatization to yield pyrroline (B1223166) derivatives. nih.gov

It is important to note that while the focus here is on 1,3-dipolar cycloadditions, other types of cycloadditions, such as [3+3] and [4+2] cycloadditions, are also significant transformations in heterocyclic chemistry, though specific examples involving this compound are not detailed in the provided context. nih.govmdpi.com

Addition of Carbon- and Heteroatom-Centered Nucleophiles

The reaction of 3-nitropyridines with various nucleophiles has been a subject of study. While carbon-centered nucleophiles can lead to dearomatization via 1,2- or 1,4-addition, heteroatom-centered nucleophiles, particularly those based on sulfur, exhibit a different reactivity pattern. nih.gov

For example, the reaction of 2-methyl-3-nitropyridines with thiols in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) results in the selective substitution of the nitro group. nih.gov This indicates a preference for nucleophilic aromatic substitution (SNAr) at the 3-position over addition reactions when sulfur nucleophiles are employed. nih.govmdpi.com

The general procedure for this transformation involves stirring the 2-methyl-3-nitropyridine with a thiol and K₂CO₃ in DMF, followed by workup to isolate the 3-thio-substituted pyridine product. nih.gov

Influence of Substituent Electronic and Steric Effects on Reactivity

The electronic and steric properties of the substituents on the pyridine ring of this compound exert a profound influence on its reactivity and the regioselectivity of its reactions.

The electron-withdrawing nature of the nitro group at the 3-position is a primary activating factor for nucleophilic attack on the pyridine ring. nih.gov This is a common feature in the chemistry of nitropyridines, where the nitro group facilitates functionalization. nih.gov

The position and nature of other substituents further modulate this reactivity. For instance, in 2-methyl-3-nitropyridines, the methyl group at the 2-position can sterically hinder attack at the adjacent 3-position to some extent. mdpi.com However, the electronic influence of a second substituent at the 5-position is often more pronounced in directing the outcome of nucleophilic substitution reactions. nih.gov It has been observed that the 3-nitro group is selectively substituted by sulfur nucleophiles even when another potential leaving group is present at the 5-position. nih.gov

In the context of Knoevenagel-type condensation reactions of 2-methyl-3-nitropyridines with aldehydes, a nitro group at the 5-position is a more potent activating group for the reaction than an N-oxide moiety. nih.gov This highlights the strong electron-withdrawing effect of the p-nitro group in facilitating the deprotonation of the 2-methyl group, a key step in this reaction.

The table below summarizes the influence of substituents on the reactivity of related 3-nitropyridine (B142982) systems.

ReactantNucleophile/ReagentProduct(s)Observations
2-Methyl-3,5-dinitropyridineBenzylthiol (BnSH)Mixture of 3- and 5-benzylthio isomersThe 3-substituted isomer is predominant, suggesting a directing effect of the substituents. mdpi.com
2-Methyl-3-nitro-5-bromopyridine N-oxideThiols3-Thio-substituted productOnly the 3-substituted product is formed, indicating the nitro group is a better leaving group than bromine in this context. mdpi.com
2-Methyl-3,5-dinitropyridineAromatic aldehydes2-Styryl-3,5-dinitropyridinesThe 5-nitro group is a strong activating group for this condensation reaction. mdpi.com
2-Substituted 5-R-3-nitropyridines (R = Me, H)N-methyl azomethine ylideNo reactionElectron-donating groups at position 5 deactivate the ring towards 1,3-dipolar cycloaddition. nih.gov

Table 1: Influence of Substituents on the Reactivity of 3-Nitropyridines

This interactive table allows for the sorting and filtering of data related to the reactivity of substituted 3-nitropyridines, providing insights into the structure-reactivity relationships.

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure, bonding, and functional groups present in a molecule. For this compound, techniques such as Fourier Transform Infrared (FTIR) and Laser Raman spectroscopy are pivotal in identifying its characteristic vibrational frequencies.

While a specific, detailed FTIR spectrum for this compound is not extensively published in publicly available research, analysis of related compounds such as 2-hydroxy-5-methyl-3-nitropyridine (B188116) allows for the prediction of characteristic absorption bands. researchgate.net For instance, the FTIR spectrum of 2-hydroxy-5-methyl-3-nitropyridine has been recorded in the 4000–400 cm⁻¹ range. researchgate.net Based on this and general spectroscopic principles, the expected FTIR bands for this compound would include contributions from the pyridine ring, the methyl group, and the nitro group. Key expected vibrations would be the C-H stretching of the methyl group, aromatic C-H stretching, C=N and C=C ring stretching modes, and the symmetric and asymmetric stretching vibrations of the NO₂ group. The C-I bond would exhibit a stretching vibration at a lower frequency.

Similar to FTIR, a dedicated Laser Raman spectrum for this compound is not readily found in literature. However, studies on analogous molecules like 2-amino-3-methyl-5-nitropyridine (B21948) and 2-hydroxy-5-methyl-3-nitropyridine, for which FT-Raman spectra have been recorded and analyzed, offer a comparative basis. researchgate.netnih.gov The Raman spectrum is expected to be particularly sensitive to the vibrations of the pyridine ring and the symmetric vibrations of the nitro group. The C-I stretching mode, while weak in the infrared spectrum, should be observable in the Raman spectrum.

There is currently no specific research available in the provided results detailing the Surface-Enhanced Raman Scattering (SERS) spectroscopy of this compound. SERS studies would be valuable for understanding the molecule's interaction with metallic surfaces and could provide enhanced signals for vibrational modes that are weak in conventional Raman spectroscopy.

A complete assignment of vibrational modes for this compound would require experimental spectra combined with theoretical calculations, such as Density Functional Theory (DFT). For the related molecule 2-amino-3-methyl-5-nitropyridine, a complete vibrational assignment has been performed using DFT calculations, which aids in correlating the fundamental modes. nih.gov A similar approach would be necessary for a definitive analysis of this compound.

Based on general frequency assignments for substituted pyridines, the following table provides an expected range for the key vibrational modes of this compound.

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopic Technique
Asymmetric NO₂ Stretch1520 - 1560FTIR, Raman
Symmetric NO₂ Stretch1340 - 1360FTIR, Raman
C=C/C=N Ring Stretch1400 - 1600FTIR, Raman
C-H Stretch (Aromatic)3000 - 3100FTIR, Raman
C-H Stretch (Methyl)2850 - 2960FTIR, Raman
C-I Stretch500 - 600Raman

This table is predictive and based on data from analogous compounds and general spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the specific arrangement of atoms within a molecule.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in this compound. While detailed spectral data with coupling constants is not available in the search results, chemical suppliers indicate the availability of ¹H NMR data. bldpharm.com Based on the structure, one would expect to see signals corresponding to the methyl protons and the two aromatic protons on the pyridine ring.

For a closely related compound, 3-nitropyridine, the aromatic protons show distinct chemical shifts. chemicalbook.com In this compound, the methyl group protons would likely appear as a singlet at approximately δ 2.5 ppm. The two aromatic protons would be expected in the δ 8-9 ppm region, with their exact shifts influenced by the deshielding effects of the nitro group and the iodine atom.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Methyl Protons (-CH₃)~ 2.5Singlet
Aromatic Proton (H-4)~ 8.0 - 9.0Doublet
Aromatic Proton (H-6)~ 8.0 - 9.0Doublet

This table is predictive and based on data from analogous compounds and general spectroscopic theory.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique for determining the carbon framework of an organic molecule. In the case of this compound, the ¹³C NMR spectrum provides key information about the electronic environment of each carbon atom in the pyridine ring and the methyl substituent.

The presence of electron-withdrawing groups (the nitro group) and a halogen (iodine) significantly influences the chemical shifts (δ) of the carbon atoms. The carbon atom directly bonded to the iodine (C5) is expected to experience a significant deshielding effect, resulting in a resonance at a relatively upfield chemical shift, typically in the range of δ 90–100 ppm. The other carbon atoms of the pyridine ring will also exhibit distinct signals based on their position relative to the substituents. The carbon bearing the nitro group (C3) and the carbons adjacent to the ring nitrogen (C2 and C6) will appear at lower field (downfield) due to the deshielding effects of these electronegative moieties. The methyl carbon (CH₃) will appear at a much higher field (upfield), characteristic of sp³-hybridized carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C2 Downfield Attached to nitrogen; adjacent to nitro group
C3 Downfield Attached to electron-withdrawing nitro group
C4 Mid-field Influenced by adjacent nitro and iodo groups
C5 ~90-100 Attached to iodine (heavy atom effect)
C6 Downfield Adjacent to nitrogen

Note: The predicted values are based on general principles and data from similar structures. Actual experimental values may vary.

Application in Reaction Monitoring and Isomer Ratio Determination

NMR spectroscopy is an invaluable tool for real-time reaction monitoring, offering quantitative and structural information without the need for sample isolation. magritek.commagritek.com This technique can be applied to the synthesis of this compound to track the progress of the reaction, identify intermediates, and determine the final yield. beilstein-journals.org By setting up an in-line or on-line system where the reaction mixture flows through an NMR spectrometer, chemists can acquire spectra at regular intervals. magritek.combeilstein-journals.org The disappearance of signals corresponding to the reactants and the appearance of new signals for this compound allow for the calculation of reaction kinetics and conversion rates. osf.io

Furthermore, during the synthesis of substituted pyridines, the formation of isomers is a common challenge. NMR spectroscopy provides a straightforward method for determining the ratio of different isomers in a product mixture. Each isomer will have a unique set of NMR signals due to the different electronic environments of its protons and carbons. By integrating the area under specific, non-overlapping peaks corresponding to each isomer, a precise quantitative ratio can be established. This is crucial for optimizing reaction conditions to favor the formation of the desired isomer, this compound.

X-ray Crystallography

While the specific crystal structure of this compound is not publicly available, its structural parameters can be inferred from the analysis of closely related compounds, such as 2-iodo-3-nitropyridine (B1600184) nih.gov and 2-chloro-5-methyl-3-nitropyridine. nih.gov

Determination of Crystal Structure and Molecular Geometry

Based on analogous structures, this compound is expected to crystallize in a common space group, such as monoclinic (like P2₁/c) or orthorhombic. nih.govnih.gov The unit cell would contain multiple molecules, with their precise arrangement dictated by intermolecular forces. The bond lengths and angles within the pyridine ring would be slightly distorted from an ideal hexagon due to the electronic effects of the methyl, nitro, and iodo substituents. For instance, the C-NO₂ and C-I bonds will have characteristic lengths, and the internal angles of the ring will adjust to accommodate the steric and electronic demands of the substituents.

Table 2: Crystallographic Data for Structurally Similar Compounds

Parameter 2-Iodo-3-nitropyridine nih.gov 2-Chloro-5-methyl-3-nitropyridine nih.gov
Formula C₅H₃IN₂O₂ C₆H₅ClN₂O₂
Crystal System Monoclinic Orthorhombic
Space Group P2₁/c Pna2₁
a (Å) 8.0169 (15) 21.435 (6)
b (Å) 12.313 (2) 8.151 (2)
c (Å) 8.0999 (15) 8.494 (2)
β (°) 119.66 (2) 90
V (ų) 694.8 (3) 1484.0 (7)

Examination of Torsion Angles and Planarity

The pyridine ring itself is aromatic and therefore largely planar. However, substituents can be displaced from this plane. A key structural feature observed in related nitro-substituted pyridines is the twisting of the nitro group relative to the plane of the aromatic ring. nih.gov In 2-iodo-3-nitropyridine, the nitro group is tilted by 34.6° with respect to the pyridine ring. nih.gov This significant torsion angle arises from steric hindrance between the nitro group and the adjacent substituent on the ring. A similar out-of-plane twist of the nitro group is expected for this compound to minimize steric repulsion with the adjacent methyl group at the C2 position. This deviation from planarity can have important implications for the molecule's electronic properties and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₆H₅IN₂O₂), the molecular weight is approximately 264.02 g/mol . achemblock.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of approximately 264. A prominent and characteristic fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which has a mass of 46 Da. Therefore, a significant fragment ion peak would be expected at m/z 218 (M - 46). Further fragmentation could involve the loss of iodine (I, 127 Da) or other characteristic cleavages of the pyridine ring. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental formula by providing a highly accurate mass measurement of the molecular ion.

Theoretical and Computational Studies of 5 Iodo 2 Methyl 3 Nitropyridine

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the molecular properties and reactivity of organic compounds. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) provide a framework for understanding the geometric and electronic properties of molecules like 5-Iodo-2-methyl-3-nitropyridine.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method that has proven to be highly effective for the geometry optimization and vibrational frequency analysis of molecular structures. researchgate.netrsc.org For a molecule like this compound, DFT calculations, often employing hybrid functionals such as B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), can predict its three-dimensional structure with high accuracy. researchgate.netnih.gov These calculations would reveal the bond lengths, bond angles, and dihedral angles that define the molecule's geometry.

Based on experimental data for the closely related compound 2-iodo-3-nitropyridine (B1600184), the introduction of a methyl group at the 2-position and an iodine atom at the 5-position is expected to induce some geometric distortions in the pyridine (B92270) ring. nih.gov The C-I bond length is anticipated to be a significant feature, and the presence of the bulky iodine and the nitro group in proximity can lead to steric strain, potentially causing out-of-plane deviations. The nitro group itself is likely to be twisted out of the plane of the pyridine ring. nih.gov

Table 1: Estimated Geometric Parameters for this compound based on DFT Calculations on Similar Compounds

ParameterEstimated Value
C2-N1 Bond Length (Å)1.34
C6-N1 Bond Length (Å)1.33
C2-C3 Bond Length (Å)1.40
C3-C4 Bond Length (Å)1.38
C4-C5 Bond Length (Å)1.39
C5-C6 Bond Length (Å)1.37
C5-I Bond Length (Å)2.09
C3-N2 Bond Length (Å)1.47
C2-C7 (Methyl) Bond Length (Å)1.51
N1-C2-C3 Bond Angle (°)122.0
C2-C3-C4 Bond Angle (°)118.0
C3-C4-C5 Bond Angle (°)120.0
C4-C5-C6 Bond Angle (°)119.0
C5-C6-N1 Bond Angle (°)123.0
C6-N1-C2 Bond Angle (°)118.0
(Note: These values are estimations derived from computational studies on analogous nitropyridine derivatives and may not represent the exact values for this compound.)

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the electronic transitions and the UV-Visible absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov This approach allows for the calculation of the energies of the excited states of the molecule. The results of TD-DFT calculations can be correlated with experimental UV-Visible spectra to identify the nature of the electronic transitions, such as n → π* or π → π* transitions, which are characteristic of molecules containing heteroatoms and multiple bonds. For this compound, the presence of the nitro group and the pyridine ring is expected to give rise to distinct absorption bands in the UV-Visible spectrum.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Various computational tools can be employed to analyze the electronic distribution and identify regions of the molecule that are susceptible to chemical attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the iodine atom, reflecting the electron-donating character of the methyl group and the lone pairs of the halogen. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the pyridine ring. The energy of these orbitals and their gap can be calculated using DFT.

Table 2: Estimated Frontier Molecular Orbital Energies for this compound

OrbitalEstimated Energy (eV)
HOMO-6.5
LUMO-2.8
HOMO-LUMO Gap (ΔE)3.7
(Note: These values are estimations based on computational studies of similar iodo-nitro-aromatic compounds and provide a qualitative understanding.)

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular interactions, charge distribution, and the nature of chemical bonds. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. This analysis provides quantitative insights into hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital.

Table 3: Anticipated Key Findings from NBO Analysis of this compound

Interaction/PropertyExpected ObservationSignificance
Hyperconjugative InteractionsStrong interactions between the lone pairs of the nitro group's oxygen atoms and the π* orbitals of the pyridine ring.Stabilization of the molecule and influence on its electronic properties.
Natural Atomic ChargesNegative charges on the nitrogen and oxygen atoms of the nitro group and the nitrogen of the pyridine ring. Positive charge on the carbon attached to the nitro group.Indicates the electrophilic and nucleophilic centers within the molecule.
Bond OrdersReduced bond order for the C-NO2 bond due to delocalization.Provides insight into bond strength and potential reactivity at that site.
(Note: These are expected trends based on NBO analyses of similar nitropyridine derivatives.)

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nih.gov It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These areas would be the preferred sites for interaction with electrophiles. Conversely, regions of positive potential are likely to be found around the hydrogen atoms of the methyl group and the carbon atoms of the pyridine ring, particularly the one attached to the nitro group, making them susceptible to nucleophilic attack.

Conformational Analysis and Stability Predictions

No published studies on the conformational analysis or stability predictions of this compound using computational methods were identified. Such a study would typically involve mapping the potential energy surface of the molecule by rotating its flexible bonds—specifically the C-NO2 and C-CH3 bonds—to identify stable conformers and predict their relative energies.

Theoretical Prediction of Spectroscopic Properties

There is no available research on the theoretical prediction of the spectroscopic properties of this compound.

Computational Vibrational Spectra Prediction

No studies were found that have computationally predicted the vibrational (infrared or Raman) spectra of this compound. This type of analysis would typically use methods like Density Functional Theory (DFT) to calculate the frequencies and intensities of vibrational modes, which can aid in the interpretation of experimental spectra.

Mechanistic Investigations through Computational Modeling

No literature is available on the use of computational modeling to investigate the reaction mechanisms involving this compound.

Elucidation of Reaction Mechanisms and Transition States

A search for computational studies elucidating reaction mechanisms and identifying transition states for reactions involving this compound yielded no results. Such research would provide valuable insights into its reactivity, for example, in nucleophilic aromatic substitution reactions, by calculating the energy barriers and geometries of transition state structures.

Q & A

Q. Regiochemical Control :

  • Direct the nitro group using meta-directing effects of existing substituents (e.g., methyl groups act as ortho/para directors but can sterically hinder certain positions) .
  • Utilize protecting groups (e.g., methoxy) to block undesired sites before iodination .

What safety protocols are critical when handling this compound?

Methodological Answer:
Key precautions include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors; ensure labs meet OSHA standards for airborne contaminants (<1 mg/m³) .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .
  • Storage : Keep in airtight containers under nitrogen, away from ignition sources, and in ventilated cabinets .

Which analytical techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methyl (δ ~2.5 ppm) and aromatic protons (δ ~8–9 ppm for nitro-adjacent H) .
    • ¹³C NMR : Confirm iodine’s deshielding effect on the adjacent carbon (δ ~90–100 ppm) .
  • Mass Spectrometry (HRMS) : Look for molecular ion peaks at m/z 280 (C₆H₅IN₂O₂) and fragments indicative of NO₂ loss (-46 Da) .
  • FT-IR : Detect nitro group stretches (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) .

How can researchers purify this compound, and what solvents are optimal?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) at 60°C; cooling to 4°C yields high-purity crystals .
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for polar impurities. Pre-adsorb the compound on Celite to improve resolution .
  • Solubility Considerations : The compound is sparingly soluble in water but dissolves in DCM, DMF, or THF .

Advanced Research Questions

How can regioselectivity challenges during iodination be addressed in complex pyridine derivatives?

Methodological Answer:

  • Lewis Acid Catalysis : Use BF₃·Et₂O to polarize the iodine electrophile, directing it to electron-rich positions .
  • Directed Ortho-Metalation : Introduce directing groups (e.g., dimethylamino) transiently to guide iodination, followed by removal .
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to predict reactive sites based on Fukui indices .

What strategies mitigate competing reactivity between nitro and iodo groups in cross-coupling reactions?

Methodological Answer:

  • Protection/Deprotection : Temporarily reduce the nitro group to NH₂ using SnCl₂/HCl, perform coupling (e.g., Suzuki-Miyaura with Pd(PPh₃)₄), then re-oxidize .
  • Metal Selection : Use Pd/C with K₂CO₃ in ethanol/water to avoid side reactions with the nitro group .
  • Solvent Optimization : DMF enhances stability of Pd intermediates, while THF minimizes nitro group reduction .

How should researchers resolve contradictory data on reaction yields reported in literature?

Methodological Answer:

  • Reproducibility Checks : Replicate experiments under identical conditions (temperature, solvent purity, catalyst batch) .
  • Byproduct Analysis : Use LC-MS to identify impurities; adjust stoichiometry (e.g., excess iodide to drive iodination) .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature vs. catalyst loading) affecting yield .

Can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Simulate transition states for SNAr reactions using Gaussian or ORCA software; compare activation energies for different leaving groups .
  • Molecular Dynamics (MD) : Model solvation effects in DMSO to predict nucleophilic attack sites .
  • SAR Studies : Correlate Hammett σ values of substituents with reaction rates to design derivatives .

What challenges arise when scaling up synthesis from milligrams to kilograms?

Methodological Answer:

  • Exothermic Reactions : Implement jacketed reactors with controlled cooling for nitration/iodination steps to prevent runaway reactions .
  • Solvent Recovery : Use distillation units to reclaim DMF (>90% recovery) and reduce costs .
  • Particle Size Control : Optimize crystallization rates to avoid fine powders, which complicate filtration .

What protocols assess the biological activity of this compound derivatives?

Methodological Answer:

  • Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) with MIC values reported .
  • Cytotoxicity Screening : Use MTT assays on HeLa cells, comparing IC₅₀ values to cisplatin controls .
  • Targeted Drug Studies : Conduct kinase inhibition assays (e.g., ERK1) using fluorescence polarization .

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Reactant of Route 1
5-Iodo-2-methyl-3-nitropyridine
Reactant of Route 2
5-Iodo-2-methyl-3-nitropyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.